3E,13E-Octadecadienyl acetate 3E,13E-Octadecadienyl acetate 3E,13E-Octadecadienyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 57491-34-6
VCID: VC16497852
InChI: InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+
SMILES:
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol

3E,13E-Octadecadienyl acetate

CAS No.: 57491-34-6

Cat. No.: VC16497852

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

3E,13E-Octadecadienyl acetate - 57491-34-6

Specification

CAS No. 57491-34-6
Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
IUPAC Name [(3E,13E)-octadeca-3,13-dienyl] acetate
Standard InChI InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+
Standard InChI Key VVJPJXKHBZNADP-QQIRETTESA-N
Isomeric SMILES CCCC/C=C/CCCCCCCC/C=C/CCOC(=O)C
Canonical SMILES CCCCC=CCCCCCCCCC=CCCOC(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3E,13E-Octadecadienyl acetate (C₂₀H₃₆O₂) consists of an 18-carbon aliphatic chain with acetate esterification at the terminal hydroxyl group. The trans configuration at both double bonds imposes a linear geometry, contrasting with the bent conformations of cis isomers. Key molecular parameters derived from analogous compounds include:

PropertyValue (3E,13Z-Analog)
Molecular Weight308.50 g/mol
Density0.882 g/cm³
Boiling Point390.3°C at 760 mmHg
LogP (Partition Coeff.)6.363
Refractive Index1.465

The high logP value indicates significant hydrophobicity, consistent with its role in lipid-mediated biological signaling .

Spectral Characteristics

While specific spectral data for the E,E isomer remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related dienyl acetates typically show:

  • IR: Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl), C-O-C asymmetric stretch at 1240–1260 cm⁻¹ .

  • ¹H NMR: Distinct vinyl proton signals between δ 5.2–5.4 ppm, with coupling constants (J ≈ 15 Hz) indicative of trans double bonds .

Synthetic Methodologies

Stereoselective Synthesis Challenges

The E,E configuration presents synthetic challenges due to the thermodynamic instability of conjugated trans double bonds. Historical approaches for analogous compounds involve:

Wittig Reaction Strategies

The 1979 synthesis of (Z,Z)-3,13-octadecadienyl acetate employed a stereocontrolled Wittig reaction sequence :

  • Precursor Preparation: Octadecadienol derived from linoleic acid.

  • Double Bond Installation:

    • Wittig reagent (triphenylphosphonium ylide) for Z-selective alkene formation.

    • Lindlar catalyst for partial hydrogenation to control geometry.

  • Acetylation: Final esterification with acetyl chloride.

For E,E isomer synthesis, alternative ylides (e.g., stabilized ylides favoring trans addition) and non-polar solvents (hexane) could promote trans selectivity.

Industrial Production Considerations

Large-scale manufacturing faces hurdles in maintaining stereochemical purity. Potential solutions include:

  • Biocatalytic Desaturation: Engineered desaturases with E-specific activity .

  • Chromatographic Purification: Silver-ion HPLC to separate E/E, E/Z, and Z/Z isomers.

Biological Activity and Ecological Significance

Pheromone Functionality in Insects

Though direct evidence for 3E,13E-octadecadienyl acetate is lacking, structural analogs demonstrate species-specific pheromone activities:

IsomerBiological Activity
3Z,13ZAttractant for Smaller Clear Wing Moth
3E,13ZMale-specific aggregation in beetles

The E,E configuration likely alters receptor binding kinetics due to its elongated molecular shape, potentially reducing volatility compared to cis-containing analogs.

Structure-Activity Relationships

Key determinants of pheromone efficacy:

  • Double Bond Position: 3rd and 13th positions optimize interaction with Lepidoptera olfactory receptors.

  • Stereochemistry: Trans bonds may impede membrane permeability vs. cis isomers.

  • Ester Group: Acetate enhances volatility relative to free alcohols.

Comparative Analysis with Structural Isomers

Physicochemical Comparisons

Property3E,13E3E,13Z 3Z,13Z
Melting PointEst. -10°CSolid at RTLiquid at RT
Water Solubility<0.1 mg/mL<0.1 mg/mL<0.1 mg/mL
VolatilityLower (trans)ModerateHigher (cis)

Biological Efficacy

Hypothetical activity trends based on analog studies:

  • Attraction Threshold: E,E may require higher concentrations due to reduced volatility.

  • Species Specificity: Geometrical complementarity to receptor sites dictates response.

Research Applications and Future Directions

Current Uses

  • Pheromone Mimetics: Integrated pest management (IPM) systems using isomer blends.

  • Stereochemical Probes: Studying olfactory receptor discrimination mechanisms.

Knowledge Gaps and Opportunities

  • Synthetic Protocols: Develop catalytic systems for E-selective cross metathesis.

  • In Vivo Studies: Field trials testing E,E isomer efficacy in moth suppression.

  • Computational Modeling: Molecular dynamics simulations of receptor binding.

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